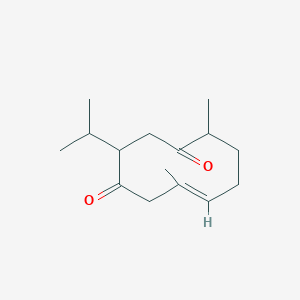
(6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclodecenone derivatives, which undergo methylation and isopropylation reactions to introduce the necessary substituents at the 6 and 10 positions. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the cyclization and subsequent functional group modifications.
Industrial Production Methods: Industrial production of this compound generally relies on the extraction from natural sources, particularly the rhizomes of Curcuma species. The extraction process involves steam distillation to obtain the essential oil, followed by chromatographic techniques to isolate and purify curdione. This method is preferred due to the complexity and cost associated with total chemical synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the isopropyl group, where halogenation or other nucleophilic substitutions can occur.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione is used as a model compound for studying sesquiterpene synthesis and reactivity. Its unique structure makes it a valuable subject for mechanistic studies and synthetic methodology development.
Biology and Medicine: Curdione exhibits significant biological activities, making it a candidate for drug development. It has shown potential in:
Anti-inflammatory: Reducing inflammation by inhibiting key enzymes and pathways involved in the inflammatory response.
Anti-tumor: Inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models.
Anti-thrombotic: Preventing platelet aggregation and thrombosis, which is beneficial in cardiovascular diseases.
Industry: In the pharmaceutical and nutraceutical industries, curdione is used in the formulation of supplements and therapeutic agents due to its health benefits. It is also explored in the cosmetic industry for its potential skin health benefits .
Mechanism of Action
The biological effects of (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione are mediated through various molecular targets and pathways:
Anti-inflammatory: Inhibits cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.
Anti-tumor: Induces apoptosis through the activation of caspases and the mitochondrial pathway, and inhibits cell proliferation by modulating cell cycle regulators.
Anti-thrombotic: Inhibits platelet aggregation by blocking thromboxane A2 synthesis and reducing the expression of adhesion molecules.
Comparison with Similar Compounds
Curcumin: Another compound from Curcuma species, known for its anti-inflammatory and anti-cancer properties.
Germacrone: A sesquiterpene with similar anti-tumor activities.
Turmerone: Exhibits anti-inflammatory and neuroprotective effects.
Uniqueness: (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione stands out due to its dual ketone functionality, which contributes to its distinct reactivity and biological activities. Unlike curcumin, which is more widely studied, curdione offers unique therapeutic potentials, particularly in anti-thrombotic applications.
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+ |
InChI Key |
KDPFMRXIVDLQKX-IZZDOVSWSA-N |
Isomeric SMILES |
CC1CC/C=C(/CC(=O)C(CC1=O)C(C)C)\C |
Canonical SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


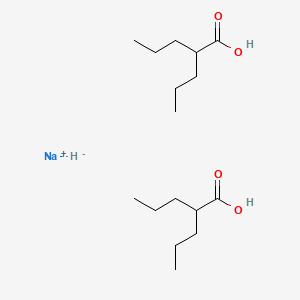


![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
![(3S,5R,6R,8R,9R,10R,12R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B10779588.png)
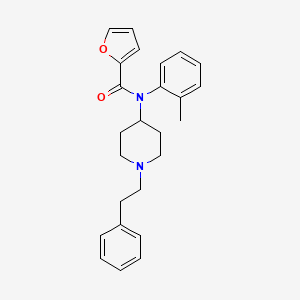
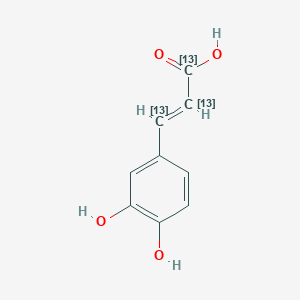
![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)

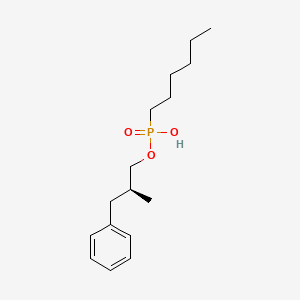

![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)
